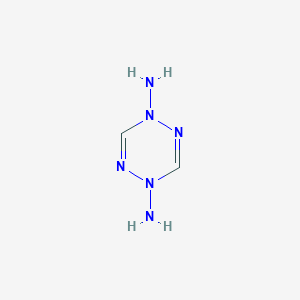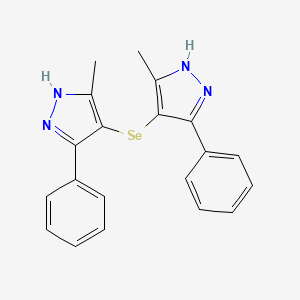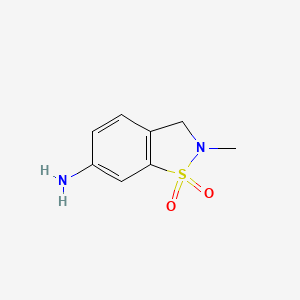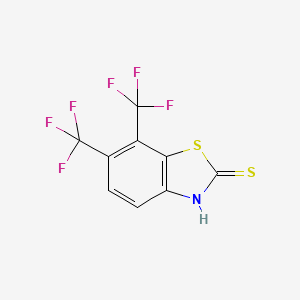
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is a chemical compound characterized by the presence of trifluoromethyl groups at the 6 and 7 positions of a benzothiazole ring, with a thione group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4,5-diaminouracil hydrochlorides with perfluorobutane-2,3-dione. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the trifluoromethyl groups and the thione moiety, which can affect the reactivity and stability of the compound .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various substituted benzothiazole derivatives .
Aplicaciones Científicas De Investigación
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thione moiety can interact with various enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Trifluoromethyl-2H-thiopyran
- 6,7-Bis(trifluoromethyl)-8-substituted pteridine-2,4(1H,3H)-dione
- 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole
Uniqueness
6,7-Bis(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
920980-57-0 |
|---|---|
Fórmula molecular |
C9H3F6NS2 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
6,7-bis(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H3F6NS2/c10-8(11,12)3-1-2-4-6(18-7(17)16-4)5(3)9(13,14)15/h1-2H,(H,16,17) |
Clave InChI |
ZVSFAULHSHVKII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1C(F)(F)F)C(F)(F)F)SC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


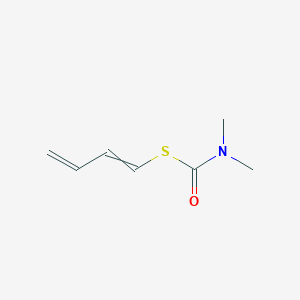
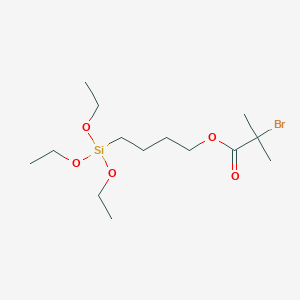
![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
![5-Azido-1,3,8-trimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B12635233.png)
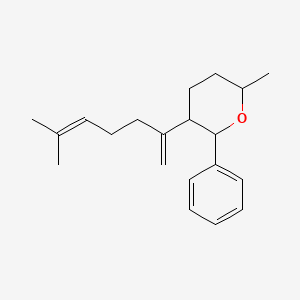
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)
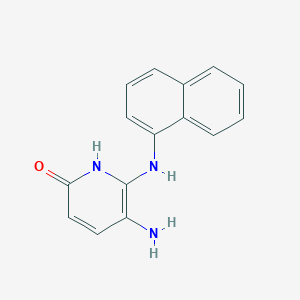
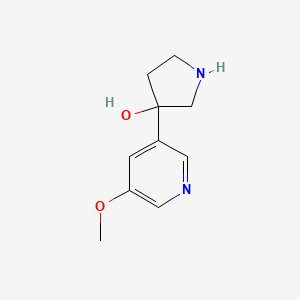
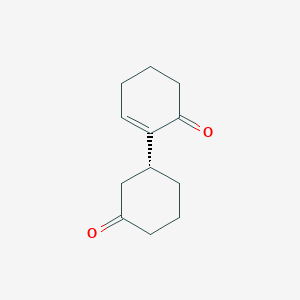
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
![4-[(3-Methylbutyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12635279.png)
